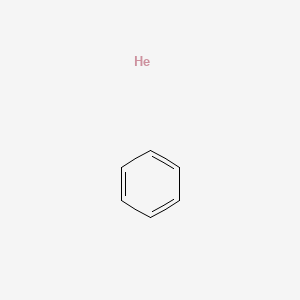

Benzene;helium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzene;helium is a molecular complex formed by the interaction between benzene (C₆H₆) and helium (He). Benzene is a well-known aromatic hydrocarbon with a planar hexagonal ring structure, while helium is a noble gas with unique properties such as low boiling point and inertness. The combination of these two compounds results in a weakly bound complex that exhibits interesting structural and vibrational dynamics.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of benzene;helium complexes typically involves the interaction of benzene vapor with helium gas under controlled conditions. One common method is to cool a mixture of benzene and helium to cryogenic temperatures, allowing the helium atoms to become trapped in the benzene matrix. This process can be facilitated by using techniques such as supersonic jet expansion or matrix isolation.

Industrial Production Methods

Industrial production of this compound complexes is not common due to the specialized conditions required for their formation. the study of these complexes is often conducted in research laboratories using advanced spectroscopic techniques to analyze their properties.

化学反应分析

Types of Reactions

Benzene;helium complexes primarily undergo physical interactions rather than chemical reactions due to the inert nature of helium. benzene itself can participate in various chemical reactions, including:

Electrophilic Substitution: Benzene reacts with electrophiles in the presence of catalysts to form substituted benzene derivatives.

Halogenation: Benzene reacts with halogens (e.g., chlorine, bromine) in the presence of a catalyst such as aluminum chloride to form halogenated benzene.

Nitration: Benzene reacts with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Friedel-Crafts Alkylation and Acylation: Benzene reacts with alkyl or acyl halides in the presence of a catalyst to form alkylated or acylated benzene derivatives.

Common Reagents and Conditions

Halogenation: Halogens (Cl₂, Br₂) and catalysts (AlCl₃, FeBr₃)

Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Friedel-Crafts Reactions: Alkyl or acyl halides and catalysts (AlCl₃)

Major Products Formed

Halogenation: Halogenated benzene (e.g., chlorobenzene, bromobenzene)

Nitration: Nitrobenzene

Friedel-Crafts Reactions: Alkylbenzene or acylbenzene derivatives

科学研究应用

Benzene;helium complexes have several scientific research applications, including:

Spectroscopy: Used to study the vibrational and rotational dynamics of weakly bound complexes.

Cryogenics: Helium’s low boiling point makes it useful in cooling systems for experiments involving benzene.

Quantum Chemistry: Provides insights into the interactions between aromatic molecules and noble gases.

Material Science: Helps in understanding the behavior of aromatic compounds in different environments.

作用机制

The mechanism of action of benzene;helium complexes involves weak van der Waals forces between the benzene molecule and helium atoms. These interactions result in the formation of a stable complex with unique vibrational and rotational properties. The delocalized π-electron system of benzene plays a crucial role in stabilizing the complex, while helium’s inert nature prevents any significant chemical reactivity.

相似化合物的比较

Similar Compounds

Benzene;neon: Similar weakly bound complex with neon instead of helium.

Benzene;argon: Another noble gas complex with argon, exhibiting stronger interactions due to the larger atomic size of argon.

Phenol;helium: A complex formed between phenol (a benzene derivative) and helium.

Uniqueness

Benzene;helium complexes are unique due to the extremely weak binding energy and the significant influence of helium’s inertness on the complex’s properties. The low boiling point of helium also allows for the study of these complexes at cryogenic temperatures, providing valuable insights into their behavior under extreme conditions.

属性

CAS 编号 |

177191-77-4 |

|---|---|

分子式 |

C6H6He |

分子量 |

82.11 g/mol |

IUPAC 名称 |

benzene;helium |

InChI |

InChI=1S/C6H6.He/c1-2-4-6-5-3-1;/h1-6H; |

InChI 键 |

KFMZLPAXRJIAJO-UHFFFAOYSA-N |

规范 SMILES |

[He].C1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)

![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)

![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)

![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)

![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)

germane](/img/structure/B14265630.png)